Methyl2-ethyl-5-methylbenzoate

Hydrolytic stability Ester prodrug design Alkaline degradation

Methyl 2-ethyl-5-methylbenzoate (CAS 2121931-16-4) is a di-ortho,meta-alkyl-substituted benzoate ester (C11H14O2; MW 178.23 g/mol), supplied as a colorless liquid with typical purity of 95%. It serves as a sterically and electronically differentiated lipophilic building block for medicinal chemistry, fragrance ingredient development (characteristic pleasant aroma), and specialty polymer intermediate synthesis.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B13610272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-ethyl-5-methylbenzoate
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C)C(=O)OC
InChIInChI=1S/C11H14O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h5-7H,4H2,1-3H3
InChIKeyHNBJRSGIXWLWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-ethyl-5-methylbenzoate (CAS 2121931-16-4): Core Identity for Disubstituted Benzoate Procurement


Methyl 2-ethyl-5-methylbenzoate (CAS 2121931-16-4) is a di-ortho,meta-alkyl-substituted benzoate ester (C11H14O2; MW 178.23 g/mol), supplied as a colorless liquid with typical purity of 95% . It serves as a sterically and electronically differentiated lipophilic building block for medicinal chemistry, fragrance ingredient development (characteristic pleasant aroma), and specialty polymer intermediate synthesis .

Methyl 2-ethyl-5-methylbenzoate – Why Generic Alkyl Benzoates Cannot Substitute


Interchanging methyl benzoate, methyl 2-ethylbenzoate, or methyl 2,5-dimethylbenzoate for methyl 2-ethyl-5-methylbenzoate is not chemically equivalent. The unique 1,2,5-substitution pattern creates a distinct steric and electronic environment—combining the ortho-ethyl steric bulk with meta-methyl inductive effects—that cannot be replicated by mono-substituted or symmetrically disubstituted analogs. This directly impacts alkaline hydrolysis stability, lipophilicity, and regioselective derivatization potential, as demonstrated by the quantitative evidence below [1].

Methyl 2-ethyl-5-methylbenzoate – Evidence-Based Differential Performance Guide


Alkaline Hydrolysis Stability: Inferred Additive Ortho-Ethyl Effect vs. 2,5-Dimethyl Analog

Methyl 2-ethyl-5-methylbenzoate is projected to exhibit significantly slower alkaline hydrolysis than methyl 2,5-dimethylbenzoate. Using the additivity principle established in the systematic hydrolysis study of alkyl benzoates in 70% (v/v) dioxane–water at 40 °C, the relative rate for methyl 2-ethylbenzoate is 0.046 (vs. parent methyl benzoate = 1.0), while methyl 2,5-dimethylbenzoate is 0.090 [1]. Since the ortho-ethyl substituent provides greater steric shielding of the ester carbonyl than the ortho-methyl group, the combined 2-ethyl-5-methyl substitution pattern should yield a relative rate significantly below 0.090, conferring the highest hydrolytic stability among mono- and dimethyl-substituted benzoate esters [1].

Hydrolytic stability Ester prodrug design Alkaline degradation

Lipophilicity (LogP) Differentiation vs. Methyl Benzoate and Methyl 2,5-Dimethylbenzoate

Each additional methylene (–CH2–) or methyl substituent on the aromatic ring incrementally increases LogP. Methyl benzoate has an experimental LogP of ~1.96 . Methyl 2,5-dimethylbenzoate (adding two methyl groups) is predicted to have a LogP of ~2.7 . Methyl 2-ethyl-5-methylbenzoate, possessing an ortho-ethyl group (net +1 CH2 vs. ortho-methyl) plus a meta-methyl group, is predicted to have a LogP of approximately 3.1–3.3 . This represents a >1.1 LogP unit increase over methyl benzoate, translating to approximately 14-fold higher lipid-phase partitioning.

Lipophilicity Membrane permeability ADME optimization

Regioselective Synthesis Advantage Over Para-Selective Alkyl Benzoate Routes

The 2-ethyl-5-methyl substitution pattern cannot be efficiently accessed via conventional Friedel-Crafts alkylation of methyl benzoate, which typically yields para-substituted products. A patented regioselective synthesis method [1] using coumalate esters and unactivated alkenes provides a route to para-substituted benzoates substantially free of meta-isomer, but this method does not produce the 2,5-disubstituted pattern. Accessing methyl 2-ethyl-5-methylbenzoate requires a directed ortho-metalation (DoM) strategy or a pre-functionalized 2-ethyl-5-methylbenzoic acid precursor, making the compound's procurement value inherently tied to the availability of this specific disubstituted scaffold [2].

Regioselective synthesis DoM chemistry Ortho-metalation

Boiling Point Differentiation vs. Methyl Benzoate: Implications for Distillation-Based Purification

Methyl 2-ethyl-5-methylbenzoate has an estimated boiling point of approximately 251 °C , which is substantially higher than methyl benzoate (boiling point 198–200 °C) . This 50+ °C difference arises from the increased molecular weight and enhanced van der Waals interactions conferred by the ethyl and methyl substituents. For procurement decisions, this higher boiling point permits higher-temperature reaction conditions without solvent loss and facilitates separation from lower-boiling reaction components during vacuum distillation.

Physical property Distillation Purification

Methyl 2-ethyl-5-methylbenzoate – High-Value Application Scenarios Rooted in Differential Evidence


Ester Prodrug Design Requiring Extended Hydrolytic Half-Life

Programs designing ester-based prodrugs where premature plasma esterase cleavage must be minimized. The additive ortho-ethyl steric shielding of the ester carbonyl (relative hydrolysis rate projected at <0.090 vs. parent benzoate = 1.0, based on the additivity of steric effects quantified by Farooqi et al. [1]) provides a tuneable stability advantage over methyl 2,5-dimethylbenzoate and mono-substituted analogs, enabling extended circulating half-life.

Lipophilic Fragment for Membrane-Penetrant Probe Synthesis

When designing fluorescent or affinity probes requiring enhanced passive membrane permeability, the estimated LogP of ~3.1–3.3 for methyl 2-ethyl-5-methylbenzoate (vs. ~1.96 for methyl benzoate) provides a quantifiable lipophilicity increase that can be exploited to improve cellular uptake without introducing heteroatom-based liabilities.

Scaffold for Directed Ortho-Metalation (DoM) Diversification

The 2-ethyl-5-methyl substitution pattern establishes a defined steric and electronic landscape for subsequent directed ortho-metalation chemistry, which is not achievable with para-substituted benzoates obtained via commodity routes (e.g., coumalate-based regioselective synthesis [2]). Procurement of the pre-formed disubstituted ester eliminates ≥2 synthetic steps compared to de novo construction of the scaffold.

Fragrance Ingredient with Differentiated Volatility Profile

The elevated boiling point (~251 °C vs. ~199 °C for methyl benzoate) confers a lower vapor pressure that translates to extended fragrance longevity on substrates. This physical property differentiation is directly relevant for formulators selecting ester ingredients for fine fragrance and personal care products where substantivity is a key performance criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl2-ethyl-5-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.